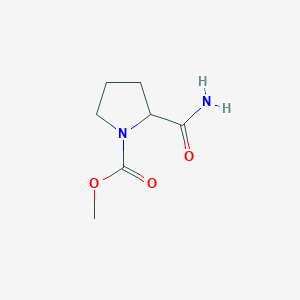
1h-Benzimidazole-5,6-diamine,1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5,6-diamine,1-methyl- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5,6-diamine,1-methyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the cyclization of N-substituted o-phenylenediamines with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reactions, making the process more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5,6-diamine,1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzimidazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkyl halides are employed under conditions that favor electrophilic aromatic substitution.
Major Products: The major products of these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Benzimidazole-5,6-diamine,1-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its role in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 1H-Benzimidazole-5,6-diamine,1-methyl- exerts its effects often involves interaction with biological macromolecules. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the additional amine and methyl groups.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: Contains methyl groups at the 5 and 6 positions instead of amine groups.
Uniqueness: 1H-Benzimidazole-5,6-diamine,1-methyl- is unique due to the presence of both amine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methylbenzimidazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,9-10H2,1H3 |
InChI Key |
PUMWJGDSLUBGOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-[methyl(phenyl)amino]phenol](/img/structure/B15349717.png)



![2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one](/img/structure/B15349765.png)
![Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy-](/img/structure/B15349773.png)



![methyl (1R,4S,5S)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15349796.png)
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)



